Methyl tropate

Description

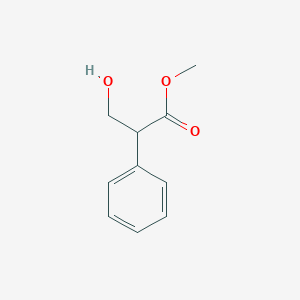

Structure

3D Structure

Properties

IUPAC Name |

methyl 3-hydroxy-2-phenylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c1-13-10(12)9(7-11)8-5-3-2-4-6-8/h2-6,9,11H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLEWRQVKIUHEJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CO)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20286127 | |

| Record name | Methyl tropate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20286127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3967-53-1 | |

| Record name | NSC43874 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43874 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl tropate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20286127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 3-hydroxy-2-phenylpropanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physical Properties of Methyl Tropate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl tropate, systematically known as methyl 3-hydroxy-2-phenylpropanoate (CAS No: 3967-53-1), is a significant organic compound, often encountered as a key intermediate in the synthesis of various pharmaceuticals.[1][2] Notably, it is a precursor in the production of tropane alkaloids, a class of compounds with diverse and potent pharmacological activities. A thorough understanding of its physical properties is paramount for its effective handling, characterization, and utilization in synthetic and medicinal chemistry. This guide provides a comprehensive overview of the known and predicted physical characteristics of this compound, detailed methodologies for their experimental determination, and insights into its stability and storage.

Core Physical and Chemical Properties

A summary of the fundamental physical and chemical properties of this compound is presented below. It is important to note that while some data is derived from experimental observations, many of the listed physical constants are estimated using reliable computational methods, such as the Joback and Crippen methods, and are indicated as such.[3]

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₂O₃ | [1][2] |

| Molecular Weight | 180.20 g/mol | [1][2][3] |

| Appearance | White to almost white crystalline powder (predicted) | Inferred from related compounds |

| Melting Point (Tfus) | 346.86 K (73.71 °C) | Joback Method[3] |

| Boiling Point (Tboil) | 622.91 K (349.76 °C) at 760 mmHg | Joback Method[3] |

| Density | Not Experimentally Determined | |

| Water Solubility (log10WS) | -1.20 (in mol/L) | Crippen Method[3] |

| Octanol/Water Partition Coefficient (logP) | 0.935 | Crippen Method[3] |

| CAS Number | 3967-53-1 | [1][2] |

Spectroscopic Profile

The spectroscopic signature of a molecule is its unique fingerprint, indispensable for structural elucidation and purity assessment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR) Spectroscopy

The expected proton NMR spectrum of this compound would exhibit distinct signals corresponding to the different types of protons in the molecule. The aromatic protons on the phenyl group would typically appear in the downfield region (δ 7.2-7.4 ppm). The methine proton (CH) adjacent to the hydroxyl and phenyl groups would likely be a multiplet. The methylene protons (CH₂) next to the hydroxyl group and the methyl protons (CH₃) of the ester group would also show characteristic chemical shifts and splitting patterns.

¹³C NMR (Carbon-13) NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum provides information on the unique carbon environments. Key expected signals include the carbonyl carbon of the ester at the most downfield position (around 170-175 ppm), the aromatic carbons of the phenyl ring (typically between 125-140 ppm), the carbon bearing the hydroxyl group, the methylene carbon, and the methyl carbon of the ester group.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands:

-

O-H Stretch: A broad and strong absorption band in the region of 3500-3200 cm⁻¹ indicates the presence of the hydroxyl group.

-

C-H Stretch (Aromatic and Aliphatic): Absorptions around 3100-3000 cm⁻¹ for the aromatic C-H bonds and just below 3000 cm⁻¹ for the aliphatic C-H bonds.

-

C=O Stretch (Ester): A very strong and sharp absorption band around 1750-1735 cm⁻¹ is characteristic of the ester carbonyl group.

-

C=C Stretch (Aromatic): Medium to weak absorptions in the 1600-1450 cm⁻¹ region are indicative of the carbon-carbon double bonds in the phenyl ring.

-

C-O Stretch: Strong absorptions in the fingerprint region, typically between 1300-1000 cm⁻¹, corresponding to the C-O stretching vibrations of the ester and the alcohol.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. In an electron ionization (EI) mass spectrum of this compound, the molecular ion peak (M⁺) would be expected at an m/z ratio corresponding to its molecular weight (180.20). Common fragmentation patterns for esters include the loss of the alkoxy group (-OCH₃) or the entire ester group. The presence of the phenyl and hydroxyl groups would also lead to characteristic fragment ions.

Experimental Methodologies for Property Determination

The following section details the standard, self-validating protocols for the experimental determination of the key physical and spectroscopic properties of this compound.

Melting Point Determination

The melting point is a crucial indicator of a compound's purity.

Protocol: Capillary Melting Point Determination

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus.

-

Heating and Observation: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Data Recording: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded as the melting range. A sharp melting range (typically ≤ 1 °C) is indicative of a pure compound.

Caption: Workflow for Melting Point Determination.

Spectroscopic Analysis Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: 10-20 mg of this compound is dissolved in approximately 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry 5 mm NMR tube. A small amount of an internal standard, such as tetramethylsilane (TMS), is added for chemical shift referencing (δ = 0.00 ppm).

-

¹H NMR Acquisition: The spectrum is acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard acquisition parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a relaxation delay of 1-5 seconds, and a spectral width appropriate for observing all proton signals.

-

¹³C NMR Acquisition: The proton-decoupled ¹³C NMR spectrum is acquired on the same instrument. Due to the lower natural abundance of the ¹³C isotope, a greater number of scans and a longer relaxation delay are typically required.

Infrared (IR) Spectroscopy

-

Sample Preparation (Solid): A small amount of this compound is finely ground with dry potassium bromide (KBr) powder. The mixture is then pressed into a thin, transparent pellet. Alternatively, a Nujol mull can be prepared by grinding the sample with a drop of Nujol oil and placing the paste between two salt plates (e.g., NaCl or KBr).

-

Data Acquisition: A background spectrum of the KBr pellet or salt plates is recorded. The sample is then placed in the spectrometer's beam path, and the IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

-

Sample Introduction: A small amount of this compound is introduced into the mass spectrometer, often via direct infusion or after separation by gas chromatography (GC-MS).

-

Ionization: The sample is ionized, commonly using electron ionization (EI) for small molecules, which involves bombarding the sample with a high-energy electron beam.

-

Mass Analysis and Detection: The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., quadrupole or time-of-flight). A detector then records the abundance of each ion.

Sources

Methyl tropate chemical structure and properties.

An In-depth Technical Guide to Methyl Tropate: Structure, Properties, and Applications

Introduction

This compound, the methyl ester of tropic acid, is a pivotal organic compound within the landscape of pharmaceutical chemistry and natural product synthesis. While not a household name, its significance is deeply rooted in its relationship with the tropane alkaloids, a class of compounds renowned for their potent physiological activities.[1] This guide, designed for researchers, scientists, and drug development professionals, provides a comprehensive overview of this compound, moving from its fundamental chemical identity to its practical applications in synthesis and quality control. Understanding this molecule is critical, not only as a synthetic building block for creating complex pharmaceutical agents but also as a crucial reference standard for identifying impurities in widely used drugs such as atropine.[2][3]

Chemical Identity and Structure

This compound is structurally defined as the methyl ester of 3-hydroxy-2-phenylpropanoic acid (tropic acid). The molecule features a chiral center at the carbon alpha to both the phenyl ring and the ester group, a hydroxyl group on the beta-carbon, and an aromatic phenyl ring.

-

Synonyms : this compound, Tropic acid methyl ester, Benzeneacetic acid, α-(hydroxymethyl)-, methyl ester[4][6]

Caption: Chemical structure of this compound (methyl 3-hydroxy-2-phenylpropanoate).

Physicochemical Properties

The physical and chemical properties of this compound dictate its behavior in various solvents and analytical systems. These characteristics are essential for designing synthetic routes, purification protocols, and analytical methods.

| Property | Value | Unit | Source(s) |

| Molecular Weight | 180.20 | g/mol | [4][7] |

| Normal Melting Point (Tfus) | 346.86 | K (73.71 °C) | [8][9] |

| Normal Boiling Point (Tboil) | 622.91 | K (349.76 °C) | [8][9] |

| Water Solubility (log10WS) | -1.20 | mol/L | [8][9] |

| Octanol/Water Partition Coeff. (logP) | 0.935 | - | [8][9] |

| Topological Polar Surface Area | 46.5 | Ų | [5] |

Note: Some properties are based on computational models (Joback Method, Crippen Method) which provide reliable estimates for well-defined organic molecules.[8][9]

The limited water solubility and moderate logP value suggest that this compound is a relatively nonpolar molecule, readily soluble in organic solvents like ethanol, methanol, and dimethyl sulfoxide (DMSO).[10] This is a critical consideration for its use in organic synthesis and for developing chromatographic separation methods.

Synthesis and Pharmaceutical Relevance

Biosynthesis and Natural Occurrence

This compound is intrinsically linked to the biosynthesis of tropane alkaloids, a large family of natural products found predominantly in plants of the Solanaceae family (e.g., Atropa belladonna).[1][11] The pathway involves the formation of tropic acid from the primary metabolite phenylalanine.[11] While this compound itself is not a major natural product, the tropic acid moiety is essential. It is esterified with a tropane alcohol (like tropine) to form medicinally important alkaloids such as hyoscyamine and its racemate, atropine.[11][12]

Laboratory Synthesis

The most direct and common laboratory synthesis of this compound is the Fischer esterification of tropic acid. This acid-catalyzed reaction with methanol is an equilibrium-driven process, often requiring the removal of water or the use of excess methanol to drive the reaction to completion.

Sources

- 1. Tropane alkaloid - Wikipedia [en.wikipedia.org]

- 2. CAS 51-55-8 Atropine - API Impurity | Impurity Manufacturers & Suppliers India [anantlabs.com]

- 3. Impurity profiling of atropine sulfate by microemulsion electrokinetic chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Tropic acid, methyl ester [webbook.nist.gov]

- 5. Methyl 3-hydroxy-2-phenylpropanoate | C10H12O3 | CID 239086 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound - CAS:3967-53-1 - Sunway Pharm Ltd [3wpharm.com]

- 7. calpaclab.com [calpaclab.com]

- 8. chemeo.com [chemeo.com]

- 9. This compound (CAS 3967-53-1) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 10. solubilityofthings.com [solubilityofthings.com]

- 11. d.lib.msu.edu [d.lib.msu.edu]

- 12. pubs.acs.org [pubs.acs.org]

The Synthesis of Tropic Acid from Methyl Tropate: A Mechanistic and Practical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive, field-proven methodology for the synthesis of tropic acid via the hydrolysis of methyl tropate. Tropic acid is a critical chiral building block in the pharmaceutical industry, most notably as a precursor to anticholinergic drugs such as atropine and hyoscyamine.[1][2] This document moves beyond a simple recitation of steps to offer deep mechanistic insights, explain the causal reasoning behind procedural choices, and present a self-validating experimental protocol designed for reproducibility and high yield. The intended audience—researchers, chemists, and drug development professionals—will find this guide a robust resource for both laboratory execution and a deeper understanding of the underlying chemical principles.

Strategic Importance of Tropic Acid in Pharmaceutical Synthesis

Tropic acid, known systematically as 3-hydroxy-2-phenylpropanoic acid, is a cornerstone intermediate in the synthesis of numerous Active Pharmaceutical Ingredients (APIs).[2][3] Its structure is integral to the tropane class of alkaloids, which exhibit significant anticholinergic and parasympatholytic properties.[1][4] The biological activity of these final drug products is often stereospecific, making the reliable synthesis of enantiomerically pure or racemic tropic acid a crucial first step in the manufacturing value chain.[1] The hydrolysis of this compound represents a common, efficient, and scalable route to this vital precursor, making a mastery of this process essential for chemists in the field.

The Underlying Mechanism: Base-Catalyzed Ester Hydrolysis (Saponification)

The conversion of this compound to tropic acid is a classic saponification reaction. While acid-catalyzed hydrolysis is possible, the base-catalyzed pathway is generally preferred for its high reaction rates at moderate temperatures and its typically cleaner reaction profiles, avoiding potential side reactions like acid-catalyzed dehydration.

The process unfolds via a nucleophilic acyl substitution mechanism in two primary stages:

-

Nucleophilic Attack: A hydroxide ion (OH⁻), a potent nucleophile, attacks the electrophilic carbonyl carbon of the this compound ester. This addition breaks the carbonyl π-bond, forming a transient, high-energy tetrahedral intermediate.

-

Collapse and Elimination: The unstable tetrahedral intermediate collapses, reforming the carbonyl double bond. This forces the expulsion of the weakest base, the methoxide ion (CH₃O⁻), as the leaving group. This step is effectively irreversible as the methoxide ion immediately deprotonates the newly formed carboxylic acid, yielding a resonance-stabilized carboxylate salt (sodium tropate) and methanol.

-

Acidification: A final acidic workup is required to protonate the carboxylate salt, regenerating the neutral tropic acid, which can then be isolated.

Caption: Mechanism of base-catalyzed hydrolysis of this compound.

Field-Validated Experimental Protocol

This protocol incorporates in-process controls and justifications for each step, ensuring a self-validating and reproducible workflow.

Materials and Reagents

| Reagent | Grade | Rationale for Use |

| This compound | ≥98% | Starting material for the synthesis. |

| Sodium Hydroxide (NaOH) | Reagent Grade | Provides the hydroxide nucleophile for saponification. |

| Methanol (MeOH) | ACS Grade | Co-solvent to ensure miscibility of aqueous NaOH and organic ester. |

| Deionized Water | High Purity | Solvent for NaOH and for aqueous workup steps. |

| Hydrochloric Acid (HCl) | 37% (conc.) | Strong acid for the protonation of the tropate salt. |

| Dichloromethane (DCM) | ACS Grade | Water-immiscible organic solvent for product extraction. |

| Sodium Sulfate (Na₂SO₄) | Anhydrous | Drying agent to remove residual water from the organic extract. |

| Toluene | ACS Grade | Recrystallization solvent for final purification. |

Detailed Step-by-Step Methodology

The entire workflow is designed for clarity and efficiency, from initial setup through final analysis.

Caption: Step-by-step workflow for tropic acid synthesis.

Procedure:

-

Reaction Setup: In a round-bottom flask fitted with a reflux condenser and magnetic stirrer, dissolve sodium hydroxide (1.2 eq.) in a 1:1 mixture of deionized water and methanol. The use of methanol as a co-solvent is a critical choice; it creates a single phase, ensuring intimate contact between the aqueous hydroxide and the organic ester, thereby dramatically increasing the reaction rate compared to a biphasic system. Add this compound (1.0 eq.) to the solution.

-

Hydrolysis: Heat the homogeneous mixture to reflux (approx. 70-80°C) and maintain for 2-4 hours.

-

In-Process Control (Trustworthiness): Monitor the reaction's progress every 30-60 minutes using Thin Layer Chromatography (TLC). A suitable eluent system is 70:30:1 Ethyl Acetate:Hexane:Acetic Acid. The reaction is complete when the spot corresponding to this compound (higher Rf) is no longer visible. This self-validating check prevents premature workup and ensures maximum conversion.

-

Solvent Removal: After cooling the reaction to room temperature, remove the methanol under reduced pressure using a rotary evaporator. This step is crucial for efficient subsequent extraction, as methanol can increase the solubility of the product in the aqueous phase.

-

Acidification and Precipitation: To the remaining aqueous solution, slowly add concentrated hydrochloric acid while stirring, preferably in an ice bath, until the pH is approximately 2-3 (verify with pH paper). The tropic acid, being poorly soluble in acidic aqueous media, will precipitate as a white solid.

-

Extraction: Extract the entire mixture three times with dichloromethane (DCM). Tropic acid has high solubility in DCM, allowing for efficient transfer from the aqueous to the organic phase.

-

Drying and Isolation of Crude Product: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter the drying agent and remove the DCM on a rotary evaporator to yield the crude tropic acid.

-

Purification: For high-purity material, recrystallize the crude solid from a minimal amount of hot toluene. Slow cooling will afford well-defined white crystals. Filter the purified product, wash with a small volume of cold toluene, and dry under vacuum.

Product Characterization and Data

Thorough analysis of the final product is essential to confirm its identity and purity. The data presented below are typical for successfully synthesized tropic acid.

| Parameter | Expected Result | Source |

| Typical Yield | 85–95% | General synthetic knowledge |

| Appearance | White to off-white crystalline powder | [3][4] |

| Melting Point (°C) | 116–118 | [2][4] |

| ¹H NMR (D₂O) | δ 7.31-7.41 (m, 5H), 4.04-4.08 (m, 1H), 3.66-3.87 (m, 2H) | [5] |

| ¹³C NMR (D₂O) | δ 183.0 (C=O), 141.5 (Ar-C), 131.5, 130.9, 129.9 (Ar-CH), 66.5 (CH-OH), 59.7 (CH-Ph) | [5] |

| Molecular Formula | C₉H₁₀O₃ | [2][5][6] |

| Molar Mass | 166.17 g/mol | [2][5] |

Conclusion

The saponification of this compound is a robust, high-yielding, and scalable method for producing tropic acid, a key pharmaceutical intermediate. By understanding the underlying nucleophilic acyl substitution mechanism, chemists can appreciate the rationale for each step in the procedure, from the critical role of the methanolic co-solvent to the importance of the final acidic workup. The detailed protocol and in-process controls described in this guide provide a trustworthy and self-validating framework for the successful synthesis and purification of this important compound, empowering researchers and development professionals to confidently produce high-quality material for their downstream applications.

References

-

Wikipedia. Tropic acid. [Link]

-

LookChem. (2023, October 26). Optimizing API Synthesis: The Role of Tropic Acid CAS 529-64-6. [Link]

-

DrugFuture. Tropic Acid. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 10726, Tropic acid. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 785356, Tropic acid, (-)-. [Link]

-

LookChem. (2023, November 1). Sourcing High-Purity DL-Tropic Acid: A Guide for Pharmaceutical Buyers. [Link]

- Blicke, F. F. (1955). U.S. Patent No. US2716650A - Preparation of tropic acid and related.

Sources

A Technical Guide to the Synthesis of Atropine: Elucidating the Role of Methyl Tropate

Executive Summary

Atropine, a tropane alkaloid, is a core medicine on the World Health Organization's list of essential medicines, primarily utilized for its anticholinergic properties.[1][2] Its chemical structure is that of an ester, formed from the alcohol tropine and the carboxylic acid, tropic acid.[3][4] While biosynthesis in plants like Atropa belladonna follows a complex enzymatic pathway, chemical synthesis remains crucial for industrial production, offering control over purity and yield. This guide provides an in-depth analysis of the chemical synthesis of atropine, with a specific focus on the pivotal role of methyl tropate as a key intermediate in the generation of the tropic acid moiety. We will dissect the strategic decisions behind the synthetic route, from the construction of the tropane core to the final esterification, providing field-proven protocols and mechanistic insights for researchers and drug development professionals.

Introduction: The Molecular Architecture of Atropine

Atropine is the racemic mixture of (S)- and (R)-hyoscyamine, with the majority of its physiological effects attributed to the (S)-enantiomer, (-)-hyoscyamine.[1][5] Structurally, it is the ester of 3-tropanol (tropine) and (±)-tropic acid.[4] Therefore, any total synthesis of atropine must logically address the preparation of these two precursor molecules and their subsequent condensation.

The overall synthetic strategy is a convergent one, where the two main fragments—the bicyclic amino alcohol (tropine) and the chiral carboxylic acid (tropic acid)—are prepared separately and then combined in a final step. This guide will illuminate the most efficient and historically significant methods for preparing these precursors, highlighting the role of this compound in the tropic acid branch of the synthesis.

Caption: Overall strategy for the chemical synthesis of atropine.

Synthesis of the Tropane Core: The Robinson-Schöpf Reaction

The foundation of the atropine molecule is the 8-azabicyclo[3.2.1]octane system, known as the tropane skeleton. The most celebrated method for constructing this core is the Robinson-Schöpf synthesis of tropinone, first reported in 1917.[6][7] This reaction is a classic in total synthesis due to its biomimetic approach, mimicking the presumed biosynthetic pathway, and its efficiency as a one-pot reaction.[6]

The synthesis involves a "double Mannich" reaction between succinaldehyde, methylamine, and acetonedicarboxylic acid (or its enolate).[6][8] The reaction proceeds under physiological pH conditions, and subsequent improvements have pushed yields to over 90%.[6]

Caption: Simplified mechanism of the Robinson-Schöpf reaction.

Tropinone serves as the immediate precursor to tropine. The conversion is achieved through a stereoselective reduction of the ketone group. This is typically accomplished using reagents like sodium borohydride or catalytic hydrogenation, which preferentially yield the endo alcohol, tropine, required for atropine's structure.

Experimental Protocol 1: Synthesis of Tropinone

-

Reaction Setup: Prepare a buffered aqueous solution at a physiological pH (approx. 7).[8]

-

Reactant Addition: To this solution, add succinaldehyde, methylamine hydrochloride, and acetonedicarboxylic acid.[8][9]

-

Reaction: Stir the mixture at room temperature. The reaction proceeds as a cascade, forming the bicyclic tropinone framework.[6]

-

Workup: Acidify the solution to induce decarboxylation of the tropinone dicarboxylic acid intermediate, yielding tropinone.

-

Isolation: Extract the tropinone from the aqueous solution using an organic solvent (e.g., diethyl ether) and purify by distillation or chromatography.

Synthesis of Tropic Acid via the this compound Intermediate

Tropic acid, or 3-hydroxy-2-phenylpropanoic acid, provides the acyl portion of the atropine ester and its critical chiral center.[10] While various methods exist for its synthesis, a particularly straightforward and scalable approach involves the creation and subsequent hydrolysis of its methyl ester, this compound.[11] This makes this compound a direct and vital precursor in this synthetic branch.

The synthesis begins with methyl phenylacetate, which undergoes a condensation reaction with a formaldehyde source, such as polyoxymethylene, in the presence of a base like sodium bicarbonate.[11] This reaction introduces the required hydroxymethyl group at the alpha-carbon, directly yielding this compound.

Sources

- 1. Tropane Alkaloids and the Synthesis of Atropine - Chemistry Steps [chemistrysteps.com]

- 2. m.youtube.com [m.youtube.com]

- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 4. Atropine [drugfuture.com]

- 5. Atropine - Wikipedia [en.wikipedia.org]

- 6. Tropinone - Wikipedia [en.wikipedia.org]

- 7. The synthesis of Tropinone_Chemicalbook [chemicalbook.com]

- 8. Chemical thermodynamics applied to the synthesis of tropinone – Oriental Journal of Chemistry [orientjchem.org]

- 9. Synthesis of Atropine - Medicinal Chemistry Lectures Notes [medicinal-chemistry-notes.blogspot.com]

- 10. Tropic acid - Wikipedia [en.wikipedia.org]

- 11. guidechem.com [guidechem.com]

A Technical Guide to the Biological Significance of the Tropate Moiety

Abstract

The tropate moiety, derived from tropic acid, is a cornerstone of the pharmacological activity observed in one of the most historically and medicinally significant classes of natural products: the tropane alkaloids. This technical guide provides an in-depth examination of the tropate moiety's biological significance, from its biosynthetic origins to its critical role in defining the anticholinergic properties of compounds like atropine and scopolamine. We will explore the intricate stereochemistry that dictates pharmacological potency, the structure-activity relationships that guide modern drug design, and the experimental methodologies essential for the study of these powerful compounds. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this vital pharmacophore.

Introduction: The Architectural Keystone of Tropane Alkaloids

At the heart of potent anticholinergic drugs lies a deceptively simple-looking chemical scaffold: the tropate moiety. Chemically, it is the acyl group derived from tropic acid (3-hydroxy-2-phenylpropanoic acid).[1] While it can exist independently, its profound biological significance is realized when it is esterified to a bicyclic amino alcohol, most notably a tropane like tropine. This esterification creates the class of compounds known as tropane alkaloids, secondary metabolites found predominantly in plants of the Solanaceae family (e.g., Atropa belladonna, Datura stramonium).[2][3]

The resulting alkaloids, particularly (S)-hyoscyamine (which racemizes to atropine) and its epoxide derivative scopolamine, are powerful modulators of the parasympathetic nervous system.[4][5] Their ability to antagonize muscarinic acetylcholine receptors (mAChRs) is directly attributable to the structural features of the tropate moiety, making it a subject of intense study in pharmacology and medicinal chemistry.

The Tropane-Tropate Conjugate: A Union of Form and Function

The archetypal structure of these medicinally useful alkaloids is an ester of a tropane alcohol and tropic acid. The tropane itself is a bicyclic [3.2.1] amine, which provides a rigid, three-dimensional scaffold.[3] The tropate moiety is typically attached at the C-3 position of this ring system.

Caption: General structure highlighting the ester linkage between the tropane ring and the tropate moiety.

This combination of a bulky, rigid cationic head (the protonated tropane nitrogen) and the aromatic and hydrogen-bonding features of the tropate moiety is perfectly suited for competitive antagonism at muscarinic receptors, a topic explored in Section 4.

Biosynthesis: A Tale of Two Pathways

The assembly of a tropane alkaloid like hyoscyamine is a masterful example of convergent biosynthesis, where two distinct metabolic pathways—one for the tropane ring and one for the tropate moiety—unite. This process occurs primarily in the plant roots, with the final alkaloids being transported to aerial parts.[6]

Formation of the Tropane Ring

The tropane core originates from the amino acids L-ornithine or L-arginine.[4] Through a series of enzymatic steps involving putrescine N-methyltransferase (PMT), the precursor is converted to N-methyl-Δ¹-pyrrolinium cation.[7][8] This cation serves as a crucial branch point in alkaloid synthesis.[4] It undergoes condensation with a malonyl-CoA-derived unit, a reaction catalyzed by a cytochrome P450 enzyme, to form tropinone, the first intermediate with the complete tropane ring.[4][9] Tropinone is then stereospecifically reduced by tropinone reductase I (TR-I) to produce tropine, the alcohol ready for esterification.[8][10]

Formation of the Tropate Moiety and Esterification

Concurrently, the tropate moiety is synthesized from the aromatic amino acid L-phenylalanine.[6] Phenylalanine is first converted to phenyllactic acid. A key and fascinating step in this pathway is the intramolecular rearrangement of the phenyllactoyl moiety after it has been esterified to tropine.

The process is as follows:

-

Esterification: Tropine is esterified not with tropic acid directly, but with (R)-phenyllactic acid (in the form of phenyllactyl-CoA) to produce an intermediate called littorine.[4][11]

-

Rearrangement: A remarkable mutase enzyme, CYP80F1 (a cytochrome P450), catalyzes the rearrangement of the phenyllactoyl portion of littorine into the tropoyl moiety of (S)-hyoscyamine.[10][11] This step effectively moves the hydroxyl group from the α-carbon to the β-carbon of the side chain, forming the characteristic structure of tropic acid.

-

Further Modification: Hyoscyamine can then be converted to the more potent scopolamine by the enzyme hyoscyamine 6β-hydroxylase (H6H), which performs a two-step hydroxylation and epoxidation of the tropane ring.[4][10]

Caption: Convergent biosynthetic pathway of hyoscyamine and scopolamine.

Pharmacological Significance: The Muscarinic Receptor Antagonist

The primary biological significance of the tropate moiety is its role in conferring potent anticholinergic activity. Tropane alkaloids like atropine and scopolamine are competitive antagonists of the neurotransmitter acetylcholine (ACh) at muscarinic receptors (mAChRs).[12][13]

Mechanism of Action: Acetylcholine binds to mAChRs to mediate parasympathetic responses. Atropine and scopolamine possess a tertiary amine that is protonated at physiological pH, mimicking the quaternary ammonium of acetylcholine and allowing it to bind to the same anionic site on the receptor. However, the bulky tropate moiety, in contrast to the simple acetyl group of ACh, prevents the conformational change in the receptor required for signal transduction. It effectively "blocks" the receptor without activating it.[5][13] The phenyl ring and the β-hydroxyl group of the tropate are critical for establishing additional binding interactions (e.g., van der Waals and hydrogen bonds) within the receptor pocket, leading to high affinity and potent antagonism.[14]

Caption: Atropine blocks the mAChR, preventing acetylcholine from binding and activating it.

This antagonism leads to a wide range of physiological effects, including:

-

Central Nervous System: Sedation, amnesia (scopolamine), and at higher doses, delirium and hallucinations.[15]

-

Ocular: Mydriasis (pupil dilation) and cycloplegia (paralysis of accommodation).[15][16]

-

Secretory Glands: Drastic reduction in salivary, bronchial, and sweat secretions.[13]

-

Cardiovascular: Tachycardia (increased heart rate) by blocking vagal nerve input to the heart.[15]

-

Gastrointestinal: Reduced GI motility and spasmolysis.[2]

Structure-Activity Relationships (SAR)

The precise configuration of the tropate moiety is paramount to its biological activity. Subtle changes to its structure can lead to dramatic shifts in potency and efficacy.

| Structural Feature | Observation | Biological Implication | Reference |

| Stereochemistry at C2 | (S)-(-)-hyoscyamine is 30-300 times more potent than (R)-(+)-hyoscyamine. | The receptor binding pocket is highly stereoselective. The (S)-configuration provides the optimal orientation of the phenyl and hydroxyl groups for high-affinity binding. | [4] |

| β-Hydroxyl Group | Removal of the hydroxyl group from the tropate side chain significantly reduces anticholinergic activity. | This group is critical for forming a key hydrogen bond within the muscarinic receptor, anchoring the ligand in place. | [14] |

| Ester Linkage | The ester functionality is essential. The corresponding ether (benztropine) has a different pharmacological profile (more antihistaminic/dopamine reuptake inhibition). | The carbonyl oxygen likely acts as a hydrogen bond acceptor, contributing to the overall binding affinity for mAChRs. | [17] |

| Aromatic Ring | Substitution on the phenyl ring or its replacement with other aromatic systems can modulate activity and selectivity for mAChR subtypes. | The phenyl group engages in hydrophobic or π-π stacking interactions within the receptor. Modifications can fine-tune this interaction. | [18][19] |

The Tropate Moiety in Drug Development

The tropane-tropate scaffold is not merely a historical curiosity; it remains a highly relevant pharmacophore in modern medicine.

-

Existing Drugs: Atropine is a critical medicine used to treat bradycardia, and as an antidote for organophosphate nerve agent and pesticide poisoning.[13] Scopolamine is widely used to prevent motion sickness and postoperative nausea.[5][12]

-

Semi-Synthetic Derivatives: The inherent limitations of natural tropane alkaloids (e.g., poor subtype selectivity, significant central nervous system side effects) have driven the development of synthetic analogs. By quaternizing the tropane nitrogen, derivatives like ipratropium and tiotropium were developed. These molecules do not cross the blood-brain barrier, making them highly effective inhaled bronchodilators for COPD and asthma with minimal systemic side effects.[20] While the tropane ring is modified, the essential tropate ester remains a key feature for receptor affinity.

-

Future Directions: The tropate moiety continues to inspire the design of new muscarinic antagonists with improved selectivity for specific receptor subtypes (M1-M5), which could lead to treatments for a variety of conditions, including overactive bladder, Alzheimer's disease, and schizophrenia, with fewer side effects.[14][20]

Experimental Methodologies

The study of tropate-containing alkaloids requires robust methods for their extraction, isolation, and quantification.

Protocol: Extraction and Isolation from Plant Material

This protocol describes a standard acid-base extraction method for isolating tropane alkaloids from dried plant material (e.g., Datura stramonium leaves).

Causality: This method leverages the basicity of the alkaloid's nitrogen atom. In an acidic solution, the alkaloid becomes a protonated, water-soluble salt. After removing plant debris, the solution is made basic, deprotonating the nitrogen and rendering the alkaloid soluble in a nonpolar organic solvent, thus separating it from water-soluble impurities.

Step-by-Step Methodology:

-

Maceration: Weigh 50 g of finely powdered, dried plant material. Macerate it in 500 mL of methanol containing 1% acetic acid for 24 hours with occasional shaking.

-

Filtration: Filter the mixture through cheesecloth and then Whatman No. 1 filter paper. Re-extract the plant residue twice more with 250 mL of the same solvent.

-

Solvent Evaporation: Combine the filtrates and evaporate the methanol under reduced pressure using a rotary evaporator at 40°C until an aqueous residue remains.

-

Acidification & Defatting: Adjust the pH of the aqueous residue to 2.0 with 1M HCl. Extract this acidic solution three times with an equal volume of hexane to remove fats and chlorophyll. Discard the hexane layers.

-

Basification: Increase the pH of the aqueous layer to 9.0-10.0 with concentrated ammonium hydroxide. A milky precipitate of crude alkaloids may form.

-

Organic Extraction: Extract the basic aqueous solution four times with an equal volume of dichloromethane (DCM). The free-base alkaloids will partition into the DCM layer.

-

Drying and Concentration: Combine the DCM extracts and dry them over anhydrous sodium sulfate. Filter and evaporate the solvent under reduced pressure to yield the crude alkaloid extract.

-

Purification (Optional): The crude extract can be further purified using column chromatography on silica gel or alumina, or by preparative HPLC.

Protocol: Quantification by HPLC-MS/MS

High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) is the gold standard for accurate and sensitive quantification of alkaloids like atropine and scopolamine.[21][22][23]

Caption: Workflow for tropane alkaloid quantification using HPLC-MS/MS.

Step-by-Step Methodology:

-

Standard Preparation: Prepare a series of calibration standards of atropine and scopolamine in methanol, typically ranging from 1 ng/mL to 1000 ng/mL. Prepare a separate internal standard (IS) solution (e.g., atropine-d3).

-

Sample Preparation: Accurately weigh and dissolve the crude extract (from Protocol 7.1) or the pharmaceutical formulation in methanol. Spike with a known concentration of the IS. Dilute the sample to fall within the calibration range and filter through a 0.22 µm syringe filter.

-

Chromatographic Conditions:

-

Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient: A typical gradient might run from 5% B to 95% B over 5-7 minutes.

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40°C.

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization, Positive (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Atropine: Q1: 290.2 -> Q3: 124.1

-

Scopolamine: Q1: 304.2 -> Q3: 138.1

-

Atropine-d3 (IS): Q1: 293.2 -> Q3: 124.1

-

-

Optimization: Optimize cone voltage and collision energy for each transition to maximize signal intensity.

-

-

Data Analysis: Construct a calibration curve by plotting the peak area ratio (analyte/IS) against the concentration of the standards. Quantify the amount of atropine and scopolamine in the unknown sample by interpolating its peak area ratio from the calibration curve.

Conclusion

The tropate moiety is a masterful piece of molecular architecture evolved by nature. As the acyl component of tropane alkaloids, it is indispensable for the high-affinity binding to and antagonism of muscarinic acetylcholine receptors. Its unique 3-hydroxy-2-phenylpropanoyl structure, assembled through a complex biosynthetic pathway involving a remarkable enzymatic rearrangement, dictates the potent anticholinergic pharmacology of foundational medicines like atropine and scopolamine. A thorough understanding of its biosynthesis, its precise role in receptor interaction, and its structure-activity relationships remains crucial for both fundamental biological research and the rational design of new, more selective therapeutics targeting the cholinergic system.

References

-

Kohnen-Johannsen, K. L., & Kayser, O. (2019). Tropane Alkaloids: Chemistry, Pharmacology, Biosynthesis and Production. Molecules, 24(4), 796. Available from: [Link]4][5][24]

-

Grynkiewicz, G., & Gadzikowska, M. (2008). Tropane alkaloids as medicinally useful natural products and their synthetic derivatives as new drugs. Pharmacological Reports, 60(4), 439-463.[20]

-

PDB, E. (2015). Chapter 31-methods of analysis: tropane alkaloids from plant origin. ResearchGate.[25]

-

Gáspár, A., et al. (2015). Tropane alkaloid analysis by chromatographic and electrophoretic techniques: An update. Journal of Pharmaceutical and Biomedical Analysis, 113, 205-217.[21]

-

Lanoue, A., et al. (2002). Schematic pathway of hyoscyamine and scopolamine biosynthesis. [1′,3′-13 C]littorine is converted into [1′,2′-13 C]hyoscyamine. ResearchGate.[11]

-

Kohnen-Johannsen, K. L., & Kayser, O. (2019). Tropane Alkaloids: Chemistry, Pharmacology, Biosynthesis and Production. Semantic Scholar.[5][24]

-

Pigeolet, E., et al. (2023). The Evolutionary Pattern of Cocaine and Hyoscyamine Biosynthesis Provides Strategies To Produce Tropane Alkaloids. Chembiochem, 24(18), e202300234.[26]

-

Dräger, B. (2002). Analysis of tropane and related alkaloids. Journal of Chromatography A, 978(1-2), 1-35.[27]

-

Gyermek, L. (2002). Structure-activity relationships among derivatives of dicarboxylic acid esters of tropine. Pharmacology & Toxicology, 91(5), 217-226.[28]

-

Biology Stack Exchange. (2016). Differences in the action of Scopolamine and Atropine. Retrieved from [Link]]

-

Journal of Chemical and Pharmaceutical Research. (2015). Pharmacological profile of tropane alkaloids. JOCPR.[2]

-

Bedewitz, M. A. (2018). Tropane Alkaloid Biosynthesis in Atropa Belladonna. Michigan State University Digital Repository.[9]

-

Clinical Gate. (2015). The pharmacology of atropine, scopolamine, and glycopyrrolate. Retrieved from [Link]15]

-

Cortés-Herrera, C., et al. (2021). Improved Analytical Approach for Determination of Tropane Alkaloids in Leafy Vegetables Based on µ-QuEChERS Combined with HPLC-MS/MS. Molecules, 26(16), 4885.[22]

-

ResearchGate. (n.d.). Isolation, elucidation, and structure–activity relationships of phytoalkaloids from Solanaceae.[14]

-

Jirschitzka, J., et al. (2012). Tropane and Granatane Alkaloid Biosynthesis: A Systematic Analysis. Molecules, 17(1), 209-231.[7]

-

Cardilo, V., et al. (2012). Determination of tropane alkaloids atropine and scopolamine by liquid chromatography-mass spectrometry in plant organs of Datura species. Journal of Pharmaceutical and Biomedical Analysis, 63, 130-137.[23]

-

Barann M., et al. (2015). The muscarinic antagonists scopolamine and atropine are competitive antagonists at 5-HT3 receptors. Neuropharmacology, 95, 221-228.[16]

-

Wikipedia. (n.d.). Tropane alkaloid. Retrieved from [Link]3]

-

MDPI. (2019). Tropane Alkaloids: Chemistry, Pharmacology, Biosynthesis and Production. Retrieved from [Link]10]

-

Ghelardini, C., et al. (1998). Further structure-activity relationships in the series of tropanyl esters endowed with potent antinociceptive activity. Il Farmaco, 53(11-12), 709-717.[18]

-

Long, J. P., et al. (1975). Parasympatholytic (anticholinergic) esters of the isomeric 2-tropanols. 1. Glycolates. Journal of Medicinal Chemistry, 18(10), 1006-1011.[19]

-

CHEMM. (n.d.). Scopolamine. Medical Countermeasures Database.[12]

-

Al-amier, H., et al. (2024). Modulation of Tropane Alkaloids' Biosynthesis and Gene Expression by Methyl Jasmonate in Datura stramonium L.: A Comparative Analysis of Scopolamine, Atropine, and Hyoscyamine Accumulation. Plants, 13(10), 1361.[8]

-

Gyermek, L. (2009). The role of the tropane skeleton in drug research. International Journal of Neuropsychopharmacology, 12(S1), S1-S12.[17]

-

YouTube. (2024). Pharmacology of Atropine; Mechanism of action, functions and EFfects.[13]

-

PubChem. (n.d.). Tropate. National Center for Biotechnology Information.[1]

Sources

- 1. Tropate | C9H9O3- | CID 5460086 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. jocpr.com [jocpr.com]

- 3. Tropane alkaloid - Wikipedia [en.wikipedia.org]

- 4. Tropane Alkaloids: Chemistry, Pharmacology, Biosynthesis and Production - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Tropane and Granatane Alkaloid Biosynthesis: A Systematic Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Modulation of Tropane Alkaloids’ Biosynthesis and Gene Expression by Methyl Jasmonate in Datura stramonium L.: A Comparative Analysis of Scopolamine, Atropine, and Hyoscyamine Accumulation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. d.lib.msu.edu [d.lib.msu.edu]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Scopolamine - Medical Countermeasures Database - CHEMM [chemm.hhs.gov]

- 13. m.youtube.com [m.youtube.com]

- 14. researchgate.net [researchgate.net]

- 15. The pharmacology of atropine, scopolamine, and glycopyrrolate - Clinical GateClinical Gate [clinicalgate.com]

- 16. The muscarinic antagonists scopolamine and atropine are competitive antagonists at 5-HT3 receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. inhn.org [inhn.org]

- 18. Further structure-activity relationships in the series of tropanyl esters endowed with potent antinociceptive activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Parasympatholytic (anticholinergic) esters of the isomeric 2-tropanols. 1. Glycolates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Tropane alkaloids as medicinally useful natural products and their synthetic derivatives as new drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Improved Analytical Approach for Determination of Tropane Alkaloids in Leafy Vegetables Based on µ-QuEChERS Combined with HPLC-MS/MS [mdpi.com]

- 23. Determination of tropane alkaloids atropine and scopolamine by liquid chromatography-mass spectrometry in plant organs of Datura species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. [PDF] Tropane Alkaloids: Chemistry, Pharmacology, Biosynthesis and Production | Semantic Scholar [semanticscholar.org]

- 25. researchgate.net [researchgate.net]

- 26. The Evolutionary Pattern of Cocaine and Hyoscyamine Biosynthesis Provides Strategies To Produce Tropane Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Analysis of tropane and related alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Structure-activity relationships among derivatives of dicarboxylic acid esters of tropine - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Discovery and Isolation of Tropane Alkaloids

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the discovery, biosynthesis, and methodologies for the isolation and purification of tropane alkaloids. Emphasizing the causality behind experimental choices, this document serves as a practical resource grounded in established scientific principles.

Introduction: A Class of Bicyclic Compounds with Profound Biological Activity

Tropane alkaloids are a fascinating class of naturally occurring secondary metabolites characterized by the presence of a distinctive bicyclic [3.2.1] octane nitrogenous ring system.[1] This core structure, a fusion of a pyrrolidine and a piperidine ring, is the foundation for a wide array of compounds with significant pharmacological effects.[2] Predominantly found in the Solanaceae (nightshade) family, which includes plants like Atropa belladonna (deadly nightshade), Datura stramonium (jimsonweed), and Hyoscyamus niger (henbane), these alkaloids have a rich history intertwined with medicine, poison, and ritual.[3]

The most prominent members of this class, such as atropine, scopolamine, and cocaine, exhibit potent anticholinergic or stimulant properties, making them valuable therapeutic agents and, in some cases, substances of abuse.[4] Atropine and scopolamine, for instance, are competitive antagonists of muscarinic acetylcholine receptors and are essential medicines used for various indications, including bradycardia, motion sickness, and as antidotes to certain types of poisoning.[5][6][7] Cocaine, on the other hand, is a powerful central nervous system stimulant with a high potential for abuse.[4]

This guide will delve into the historical context of their discovery, the intricate biosynthetic pathways that lead to their formation in plants, and a detailed exploration of the modern and classical techniques employed for their extraction, isolation, and purification.

A Journey Through Time: The Discovery of Key Tropane Alkaloids

The journey to understanding tropane alkaloids began in the 19th century with the isolation of the active principles from medicinal plants. In 1832, the German pharmacist H.F.G. Mein first isolated atropine, although he did not publish his findings.[8] The formal publication of atropine's isolation from Atropa belladonna and Hyoscyamus niger came a year later from P. L. Geiger and O. Hesse.[8] The structural relationship between atropine and its levorotatory isomer, hyoscyamine, was later elucidated, revealing that atropine is the racemic mixture of (S)- and (R)-hyoscyamine.[8]

The isolation of cocaine from the leaves of the coca plant (Erythroxylum coca) was first achieved in 1855 by Friedrich Gaedcke, who named the compound "erythroxyline".[9] Albert Niemann later improved the purification process and coined the name "cocaine" in 1860.[10][11] The complete chemical structure of cocaine was determined by Richard Willstätter in 1898.[8]

The Making of a Tropane Alkaloid: Biosynthesis in Planta

The biosynthesis of tropane alkaloids is a complex enzymatic process that originates from amino acid precursors.[2] In the Solanaceae family, the pathway begins with L-ornithine or L-arginine, which are converted to putrescine.[12] A series of enzymatic steps, including N-methylation and oxidative deamination, leads to the formation of the N-methyl-Δ¹-pyrrolinium cation.[2] This cation is a crucial intermediate that condenses with acetoacetic acid to form tropinone, the first compound in the pathway to feature the characteristic tropane ring.[13]

Tropinone serves as a pivotal branch point, leading to the formation of either tropine or pseudotropine through the action of two stereospecific reductases.[2] These tropane alcohols are then esterified with various acids to produce the diverse array of tropane alkaloids found in nature. For example, hyoscyamine is formed through the esterification of tropine with tropic acid.[13]

It is noteworthy that the biosynthetic pathways for tropane alkaloids in the Solanaceae and Erythroxylaceae families are believed to have evolved independently, highlighting a fascinating example of convergent evolution in plant secondary metabolism.[12][14]

Caption: Simplified biosynthetic pathway of major tropane alkaloids.

From Plant to Pure Compound: A Guide to Isolation and Purification

The isolation of tropane alkaloids from plant material is a multi-step process that involves extraction, separation, and purification. The choice of methodology depends on the specific alkaloids of interest, the plant matrix, and the desired scale of operation.

I. Extraction: Liberating the Alkaloids

The initial step involves extracting the crude alkaloid mixture from the plant material. Several techniques can be employed, each with its own set of advantages and disadvantages.

A. Classical Maceration and Soxhlet Extraction

These traditional methods rely on the principle of solid-liquid extraction. Maceration involves soaking the powdered plant material in a solvent for an extended period, while Soxhlet extraction provides a continuous extraction with fresh solvent.[1]

B. Modern Extraction Techniques

To improve efficiency and reduce solvent consumption, several modern techniques have been developed:

-

Ultrasound-Assisted Extraction (UAE): Utilizes ultrasonic waves to disrupt plant cell walls, enhancing solvent penetration and accelerating the extraction process.[7][14]

-

Microwave-Assisted Extraction (MAE): Employs microwave energy to heat the solvent and plant material, leading to a rapid extraction.[15]

-

Supercritical Fluid Extraction (SFE): Uses a supercritical fluid, typically carbon dioxide, as the extraction solvent. This method is highly selective and environmentally friendly.[16][17]

Comparative Analysis of Extraction Methods

| Method | Principle | Advantages | Disadvantages |

| Maceration | Soaking in solvent | Simple, low cost | Time-consuming, large solvent volume |

| Soxhlet Extraction | Continuous extraction | Efficient for exhaustive extraction | Time-consuming, potential for thermal degradation |

| Ultrasound-Assisted | Cavitation and cell disruption | Fast, efficient, reduced solvent use | Specialized equipment required |

| Microwave-Assisted | Microwave heating | Very fast, reduced solvent use | Potential for localized overheating |

| Supercritical Fluid | Supercritical fluid solvent | Highly selective, "green" solvent | High initial equipment cost |

Experimental Protocol: Acid-Base Extraction of Tropane Alkaloids

This widely used method leverages the basic nature of alkaloids to separate them from other plant constituents.[10]

-

Acidic Extraction:

-

Macerate the powdered plant material (e.g., Datura stramonium leaves) in an acidic aqueous solution (e.g., 0.1 M sulfuric acid) for 24 hours. This protonates the alkaloids, forming water-soluble salts.

-

Filter the mixture to remove the solid plant debris. The filtrate contains the alkaloid salts.

-

-

Basification:

-

Make the acidic filtrate alkaline (pH 9-10) by the slow addition of a base, such as ammonium hydroxide. This deprotonates the alkaloid salts, converting them back to their free base form, which is soluble in organic solvents.

-

-

Liquid-Liquid Extraction:

-

Transfer the basified aqueous solution to a separatory funnel and extract it multiple times with an immiscible organic solvent (e.g., dichloromethane or a chloroform:methanol mixture). The free base alkaloids will partition into the organic layer.

-

Combine the organic extracts.

-

-

Drying and Concentration:

-

Dry the combined organic extracts over anhydrous sodium sulfate to remove any residual water.

-

Filter the dried extract and evaporate the solvent under reduced pressure to obtain the crude alkaloid extract.

-

II. Purification: Isolating the Target Alkaloids

The crude extract obtained from the initial extraction contains a mixture of alkaloids and other impurities. Further purification is necessary to isolate individual compounds.

A. Column Chromatography

This is a fundamental technique for separating compounds based on their differential adsorption to a stationary phase.[18]

-

Stationary Phase: Silica gel is commonly used for the separation of tropane alkaloids.[5][18]

-

Mobile Phase: A solvent system of increasing polarity, such as a gradient of chloroform to methanol, is often employed to elute the alkaloids from the column.[18]

B. Preparative High-Performance Liquid Chromatography (Prep-HPLC)

For high-purity isolation, preparative HPLC is the method of choice.[5][8] It offers superior resolution and allows for the collection of individual alkaloid fractions.[19]

Experimental Protocol: Preparative HPLC for Atropine and Scopolamine Separation

-

Column: A reversed-phase C18 column is commonly used.[4]

-

Mobile Phase: A mixture of acetonitrile and an aqueous buffer (e.g., ammonium acetate) is a typical mobile phase. The exact ratio can be optimized to achieve the best separation.[4]

-

Detection: A UV detector set at a wavelength of around 210 nm is suitable for detecting tropane alkaloids.[4][20]

-

Fraction Collection: Fractions corresponding to the peaks of atropine and scopolamine are collected for further analysis and characterization.

Caption: General workflow for the isolation of tropane alkaloids.

C. Crystallization

Crystallization is a powerful technique for obtaining highly pure alkaloids from a concentrated solution.[21] The choice of solvent is critical and is often determined empirically. A slow evaporation of the solvent can yield high-quality crystals.[12]

Ensuring Scientific Integrity: Method Validation

The validation of analytical and preparative methods is crucial to ensure the reliability and reproducibility of the results. The International Council for Harmonisation (ICH) provides a comprehensive framework for method validation.[22][23][24]

Key Validation Parameters

According to ICH Q2(R1) guidelines, the following parameters should be evaluated:[22]

-

Specificity: The ability to assess the analyte unequivocally in the presence of other components.[23]

-

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.[23]

-

Accuracy: The closeness of the test results to the true value.[23]

-

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.[23]

-

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[4]

-

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[4]

-

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[23]

Quantitative Data from a Validated HPLC Method for Atropine and Scopolamine

| Parameter | Atropine | Scopolamine | Reference |

| Linearity Range (mg/mL) | 0.03 - 0.17 | 0.03 - 0.17 | [4] |

| Correlation Coefficient (r²) | > 0.99 | > 0.99 | [4] |

| Recovery (%) | 93.9 - 108.76 | 93.9 - 108.76 | [4] |

| LOD (µg/mL) | 32 | 31 | [11] |

| LOQ (µg/mL) | 98 | 93 | [11] |

Conclusion: A Continued Legacy of Discovery

The discovery and isolation of tropane alkaloids have played a pivotal role in the development of modern medicine. From their historical use in traditional remedies to their current application as life-saving drugs, these compounds continue to be of immense interest to the scientific community. The methodologies for their extraction, purification, and analysis have evolved significantly, offering researchers a powerful toolkit for exploring the rich chemical diversity of the plant kingdom. As our understanding of their biosynthesis and pharmacology deepens, the potential for discovering new therapeutic applications and developing novel synthetic derivatives remains a vibrant and promising area of research.

References

- Grynkiewicz, G., & Gadzikowska, M. (2008). Tropane alkaloids as medicinally useful natural products and their synthetic derivatives as new drugs. Pharmacological Reports, 60(4), 439-463.

-

Atropine. (n.d.). In Wikipedia. Retrieved January 8, 2026, from [Link]

-

Tropane alkaloid. (n.d.). In Wikipedia. Retrieved January 8, 2026, from [Link]

- Application of central composite design in the supercritical fluid extraction of tropane alkaloids in plant extracts. (2000).

- Tropane Alkaloid Biosynthesis in Atropa Belladonna. (2018).

- Preparative isolation and purification of alkaloids from Gelsemium by using high speed counter-current chromatography and preparative HPLC. (2024).

- Plant tropane alkaloid biosynthesis evolved independently in the Solanaceae and Erythroxylaceae. (2013). Proceedings of the National Academy of Sciences, 110(43), 17510-17515.

- The Art of Solvent Extraction: Purifying Alkaloids

- Development and Validation of a RP-HPLC Method for the Determination Atropine and its Impurities in Pharmaceutical Dosage Form as Per ICH Guidelines. (2022). Current Trends in Biotechnology and Pharmacy, 16(3), 417-428.

-

History of cocaine. (n.d.). In Wikipedia. Retrieved January 8, 2026, from [Link]

-

Scopolamine. (n.d.). In Wikipedia. Retrieved January 8, 2026, from [Link]

- Validation of Analytical Methods in Accordance With ICH Guidelines Q2. (n.d.). Scribd.

- A Comparative Study of Tropane Alkaloid Profiles in Different Plant Species. (2025). Benchchem.

- Analysis of tropane and related alkaloids. (2002).

- Optimization of Tropane Alkaloids Extraction from Anisodus luridus Utilizing Response Surface Methodology and Quality Assessment through UPLC Fingerprinting. (2025). ACS Omega.

- ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). (n.d.). Jordi Labs.

- Key ICH Method Validation Parameters to Know. (2025). Altabrisa Group.

- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). ECA Academy.

- View of Development and Validation of a RP-HPLC Method for the Determination Atropine and its Impurities in Pharmaceutical Dosage Form as Per ICH Guidelines. (2022). Current Trends in Biotechnology and Pharmacy.

- Pharmacology of Tropane Alkaloids. (2023).

- Last Steps in the Biosynthesis Pathway of Tropane Alkaloids Identified. (2022). Leibniz Institute of Plant Genetics and Crop Plant Research.

- Development and validation of an analytical method based on QuEChERS followed by UHPLC–ToF-MS for the determination of tropane alkaloids in buckwheat (Fagopyrum esculentum L.) and buckwheat products. (2024). Food Chemistry, 439, 138089.

- Alkaloid Purific

- Comparative Study of Extraction Methods for Enhancing the Yield of Medicinal Plant Alkaloids. (2025).

- Analysis of Tropane and Rel

- How do I purify tropane alkaloid from Chloroform extract?. (2015).

- Quantification of Atropine and Scopolamine in Different Plant Organs of Datura Metel: Development and Validation of High-Performance Liquid Chromatography Method. (2021).

- Development of CE-C4D Method for Determination Tropane Alkaloids. (2019). Molecules, 24(16), 2959.

- Rapid determination of atropine and scopolamine content in scopolia extract powder by HPLC. (2008).

- Modular Point-of-Need Tropane Alkaloid Detection at Regulatory Levels: Combining Solid–Liquid Extraction from Buckwheat with a Paper-Immobilized Liquid-Phase Microextraction and Immuno-Detection in Interconnectable 3D-Printed Devices. (2024). Analytical Chemistry.

- A comparative evaluation of maceration, soxhlation and ultra sound assisted extraction for the phytochemical screening of the leave. (2016). Journal of Pharmacognosy and Phytochemistry, 5(4), 136-140.

- HPLC of Tropane Alkaloids. (1985).

-

Tropane. (n.d.). In Wikipedia. Retrieved January 8, 2026, from [Link]

- Comparative extraction techniques of alkaloids and evaluation of antioxidant capacity from the fruits of Retama raetam. (2021). International Journal of Biosciences, 18(5), 1-10.

- Supercritical Fluid Extraction: A Green and Sustainable Approach for the Isolation of High-Value Compounds from Natural Sources. (2023). Molecules, 28(14), 5483.

- Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. (2004).

- Beauty of the beast: anticholinergic tropane alkaloids in therapeutics. (2022). Journal of Biomedical Science, 29(1), 60.

- Analytical Method Validation Protocol for Pharmaceuticals. (2013). Pharmaguideline.

- An In-depth Technical Guide to the Tropane Alkaloid Core Structure and Function. (2025). Benchchem.

- Optimization of Tropane Alkaloids Extraction from Anisodus luridus Utilizing Response Surface Methodology and Quality Assessment through UPLC Fingerprinting. (2025). ACS Omega.

- overcoming poor separation of tropane alkaloids in chrom

Sources

- 1. ijbsac.org [ijbsac.org]

- 2. Optimization of Tropane Alkaloids Extraction from Anisodus luridus Utilizing Response Surface Methodology and Quality Assessment through UPLC Fingerprinting - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Recent advances and comparisons of conventional and alternative extraction techniques of phenolic compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Quantification of Atropine and Scopolamine in Different Plant Organs of Datura Metel: Development and Validation of High-Performance Liquid Chromatography Method | Auctores [auctoresonline.org]

- 5. column-chromatography.com [column-chromatography.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. tandfonline.com [tandfonline.com]

- 9. researchgate.net [researchgate.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Preparative isolation and purification of alkaloids from Picrasma quassiodes (D. Don) Benn. by high-speed countercurrent chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Ultrasonic Extraction of Tropane Alkaloids from Radix physochlainae Using as Extractant an Ionic Liquid with Similar Structure - PMC [pmc.ncbi.nlm.nih.gov]

- 15. aktpublication.com [aktpublication.com]

- 16. Purification of amide alkaloids from Piper longum L. using preparative two-dimensional normal-phase liquid chromatography × reversed-phase liquid chromatography - Analyst (RSC Publishing) [pubs.rsc.org]

- 17. scribd.com [scribd.com]

- 18. researchgate.net [researchgate.net]

- 19. tandfonline.com [tandfonline.com]

- 20. Rapid determination of atropine and scopolamine content in scopolia extract powder by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Alkaloid Purification - Lifeasible [lifeasible.com]

- 22. jordilabs.com [jordilabs.com]

- 23. altabrisagroup.com [altabrisagroup.com]

- 24. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]

A Technical Guide to the Spectroscopic Data of Methyl Tropate

Introduction

Methyl tropate, scientifically known as methyl 3-hydroxy-2-phenylpropanoate, is a significant organic compound, often encountered in the synthesis of tropane alkaloids and their derivatives, which have widespread applications in medicine. A thorough understanding of its structural and electronic properties is paramount for researchers, scientists, and professionals in drug development. Spectroscopic analysis provides the foundational data for this understanding, offering a unique fingerprint of the molecule's identity and purity. This in-depth technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of this compound, grounded in established scientific principles and experimental validation.

Molecular Structure and Spectroscopic Correlation

The structural formula of this compound (C₁₀H₁₂O₃) is fundamental to interpreting its spectroscopic data. The molecule features a benzene ring, an ester group, a hydroxyl group, and a chiral center, all of which give rise to characteristic signals in different spectroscopic techniques.

Caption: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound provides detailed information about the number of different types of protons and their neighboring environments.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of high-purity this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical to avoid interfering signals from the solvent itself.

-

Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.

-

Data Acquisition: Acquire the spectrum at room temperature using a standard single-pulse experiment. Key parameters to optimize include the number of scans (typically 8-16 for sufficient signal-to-noise ratio), pulse width, and relaxation delay.

-

Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS) at 0.00 ppm.

Data Interpretation:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.35 | multiplet | 5H | Aromatic protons (C₆H₅) |

| ~4.50 | triplet | 1H | Methine proton (-CH-) |

| ~3.90 | doublet | 2H | Methylene protons (-CH₂OH) |

| ~3.70 | singlet | 3H | Methyl ester protons (-OCH₃) |

| ~2.50 | singlet (broad) | 1H | Hydroxyl proton (-OH) |

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and the concentration.

The aromatic protons appear as a complex multiplet due to their various electronic environments. The methine proton, being adjacent to the chiral center, the phenyl group, and the ester carbonyl, is deshielded and appears as a triplet due to coupling with the adjacent methylene protons. The methylene protons of the hydroxymethyl group are diastereotopic and appear as a doublet. The sharp singlet for the methyl ester protons is a characteristic feature. The hydroxyl proton signal is often broad and its position can be concentration-dependent; it can be confirmed by a D₂O exchange experiment, where the peak disappears.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: A more concentrated sample (20-50 mg in 0.5-0.7 mL of deuterated solvent) is typically required for ¹³C NMR compared to ¹H NMR.

-

Instrument Setup: The same high-field NMR spectrometer is used.

-

Data Acquisition: A standard proton-decoupled ¹³C NMR experiment is performed to obtain a spectrum with singlets for each carbon. A larger number of scans is usually necessary due to the low natural abundance of the ¹³C isotope.

-

Data Processing: Similar to ¹H NMR, the data is processed via Fourier transformation and referenced to the solvent peak or TMS.

Data Interpretation:

| Chemical Shift (δ, ppm) | Assignment |

| ~173 | Carbonyl carbon (C=O) |

| ~138 | Quaternary aromatic carbon (C-ipso) |

| ~128-129 | Aromatic carbons (-CH-) |

| ~65 | Methylene carbon (-CH₂OH) |

| ~55 | Methine carbon (-CH-) |

| ~52 | Methyl ester carbon (-OCH₃) |

The carbonyl carbon of the ester group is significantly deshielded and appears at the downfield end of the spectrum. The aromatic carbons show characteristic shifts, with the ipso-carbon (the one attached to the propanoate chain) appearing at a slightly different shift than the protonated aromatic carbons. The carbons of the aliphatic chain are found in the upfield region, with their chemical shifts influenced by the attached oxygen atoms.

A Comprehensive Technical Guide to the Solubility of Methyl Tropate

Abstract

This technical guide provides a detailed analysis of the solubility of methyl tropate, a key intermediate in the synthesis of various pharmaceuticals. In the absence of extensive experimental solubility data in the public domain, this document establishes a robust theoretical framework for predicting solubility based on Hansen Solubility Parameters (HSPs). A rigorous group contribution methodology is employed to estimate the HSPs of this compound. Furthermore, this guide presents a comprehensive, step-by-step experimental protocol for the accurate determination of this compound solubility, empowering researchers and drug development professionals to generate precise empirical data. The synthesis of theoretical prediction and practical experimental guidance aims to accelerate formulation development, process optimization, and drug delivery system design involving this compound.

Introduction